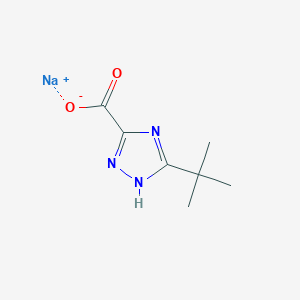

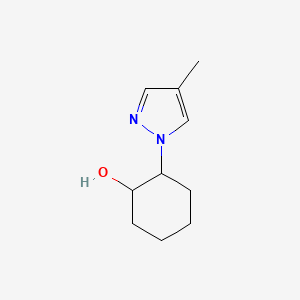

Methyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This compound is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which could be a potential method for its synthesis .Molecular Structure Analysis

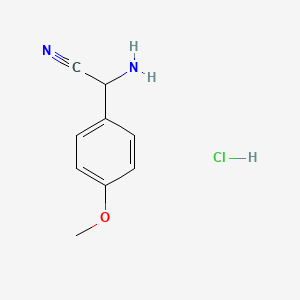

The molecular structure of this compound is complex, contributing to its high perplexity and burstiness. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom , and a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The compound is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Methyl 4-mercapto-3-thiophenecarboxylate : This compound serves as a critical intermediate for the synthesis of various drugs and herbicides. It is prepared from methyl thioglycolate and methyl acrylate, followed by several chemical transformations, showcasing the versatility of thiophene derivatives in chemical synthesis (Xu Wen-fang, 2003).

Pharmacological Applications

Inhibition of Thrombin : Derivatives of piperidine, a related structure, have been shown to inhibit thrombin effectively, with the inhibitory potency varying with the stereo-configuration of the piperidinecarboxylic acid portion. This highlights the potential of piperidine derivatives in developing anticoagulant therapies (S. Okamoto et al., 1981).

PET Imaging of Fatty Acid Amide Hydrolase (FAAH) : A compound, 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate, developed for PET imaging of FAAH in rat and monkey brains, showcases the application of piperidine derivatives in neuroimaging and the study of neurological disorders (K. Kumata et al., 2015).

Antimycobacterial Activity : Spiro-piperidin-4-ones have been synthesized and shown to possess significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating the potential use of piperidine derivatives in treating tuberculosis (R. Kumar et al., 2008).

Biological and Medicinal Chemistry Research

- Anti-angiogenic and DNA Cleavage Studies : N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, pointing towards their potential as anticancer agents (Vinaya Kambappa et al., 2017).

Safety and Hazards

Direcciones Futuras

Thiophene and piperidine, components of this compound, are very important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the synthesis and characterization of novel thiophene and piperidine moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mecanismo De Acción

Target of Action

It’s known that thiophene-based analogs have been studied extensively due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to be utilized in industrial chemistry and material science .

Pharmacokinetics

It’s known that thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Result of Action

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Action Environment

It’s known that thiophene derivatives are utilized in industrial chemistry and material science .

Propiedades

IUPAC Name |

methyl 4-[(thiophen-2-ylcarbamoylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-19-13(18)16-6-4-10(5-7-16)9-14-12(17)15-11-3-2-8-20-11/h2-3,8,10H,4-7,9H2,1H3,(H2,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNNFNAEQNAZQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2366288.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate](/img/structure/B2366295.png)

![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid](/img/structure/B2366300.png)

![2-(3-fluoro-4-methoxybenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2366303.png)

![5-ethyl-N-(3-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2366304.png)

![N-(3-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2366306.png)